N-シクロプロピル-3-(メチルアミノ)プロパンアミド塩酸塩

説明

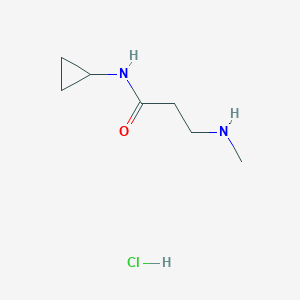

N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-3-(methylamino)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(methylamino)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学研究

化学者は、N-シクロプロピル-3-(メチルアミノ)プロパンアミド塩酸塩を合成化学において、新しい反応を探求し、新規分子を合成するために使用します。その反応性と様々な条件下での安定性は、有機合成において汎用性の高い試薬となっています .

薬理学的用途

薬理学者は、この化合物を用いて、新規薬剤の薬力学と薬物動態を理解しています。これは、薬物候補の代謝経路における前駆体または中間体として作用し、薬理学的プロファイルの最適化に役立ちます .

神経科学

神経科学では、N-シクロプロピル-3-(メチルアミノ)プロパンアミド塩酸塩は、神経機能と脳活動を研究するために使用されます。これは、神経伝達物質系を調節したり、神経経路をマッピングしたりするために使用され、脳疾患の理解に貢献しています .

生化学

最後に、生化学では、この化合物は、酵素動力学とタンパク質相互作用の研究に役立ちます。生化学アッセイにおけるその役割は、疾患の分子基盤と潜在的なバイオマーカーの発見を解明するのに役立ちます .

生物活性

N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

N-cyclopropyl-3-(methylamino)propanamide hydrochloride features a cyclopropyl group, which is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. The presence of the methylamino group may contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activity of N-cyclopropyl-3-(methylamino)propanamide hydrochloride has been evaluated in several studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

- Receptor Activation : The compound has been shown to activate specific receptors involved in inflammatory responses. For instance, it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a critical role in mediating immune responses and inflammation .

- Cytotoxic Effects : Preliminary studies indicate that N-cyclopropyl-3-(methylamino)propanamide hydrochloride exhibits cytotoxic effects on certain cancer cell lines, although detailed IC50 values remain to be fully characterized.

Case Study Analysis

- Anti-inflammatory Activity : In vitro studies with LPS-stimulated rat primary microglial cells demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a promising application in treating neuroinflammatory conditions .

- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier was assessed using human cerebral microvascular endothelial cells (hCMEC/D3). Results indicated good permeation rates, supporting its potential use in central nervous system disorders .

Comparative Biological Activity Data

The following table summarizes the biological activity data for N-cyclopropyl-3-(methylamino)propanamide hydrochloride compared with other related compounds.

| Compound Name | Receptor Activation | Cytotoxicity IC50 (µM) | Anti-inflammatory Efficacy (%) |

|---|---|---|---|

| N-cyclopropyl-3-(methylamino)propanamide hydrochloride | FPR2 Agonist | TBD | Significant reduction in IL-1β and TNF-α |

| Compound A | FPR1 Agonist | 25 | Moderate |

| Compound B | FPR2 Antagonist | 15 | Low |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl and methylamino groups can significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings have been shown to enhance receptor affinity and selectivity .

特性

IUPAC Name |

N-cyclopropyl-3-(methylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCSCKGEDSCKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。